4-{[(Z)-amino({[(tert-butoxy)carbonyl]imino})methyl]amino}cyclohexane-1-carboxylic acid
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Overview
Description
4-{[(Z)-amino({[(tert-butoxy)carbonyl]imino})methyl]amino}cyclohexane-1-carboxylic acid is a complex organic compound with a unique structure It features a cyclohexane ring substituted with an amino group, a carboxylic acid group, and a tert-butoxycarbonyl-protected imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Z)-amino({[(tert-butoxy)carbonyl]imino})methyl]amino}cyclohexane-1-carboxylic acid typically involves multiple steps. One common approach is to start with cyclohexane-1-carboxylic acid, which undergoes a series of reactions to introduce the amino and imino groups. The tert-butoxycarbonyl (BOC) group is often used as a protecting group for the amino functionality to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(Z)-amino({[(tert-butoxy)carbonyl]imino})methyl]amino}cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the imino group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or imino groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium dichromate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
4-{[(Z)-amino({[(tert-butoxy)carbonyl]imino})methyl]amino}cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(Z)-amino({[(tert-butoxy)carbonyl]imino})methyl]amino}cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The BOC-protected imino group can be selectively deprotected under acidic conditions to reveal the active amino group, which can then participate in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-({(tert-butoxy)carbonylamino}methyl)cyclohexane-1-carboxylic acid: This compound has a similar structure but with an ethyl group instead of an amino group.
Cyclohexane-1-carboxylic acid derivatives: Various derivatives with different substituents on the cyclohexane ring can be compared to highlight the unique properties of 4-{[(Z)-amino({[(tert-butoxy)carbonyl]imino})methyl]amino}cyclohexane-1-carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of the BOC-protected imino group provides a versatile handle for further chemical modifications and functionalization.
Properties
Molecular Formula |
C13H23N3O4 |
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Molecular Weight |
285.34 g/mol |
IUPAC Name |
4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H23N3O4/c1-13(2,3)20-12(19)16-11(14)15-9-6-4-8(5-7-9)10(17)18/h8-9H,4-7H2,1-3H3,(H,17,18)(H3,14,15,16,19) |
InChI Key |
HHPQFGVOSKPMBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NC1CCC(CC1)C(=O)O)N |
Origin of Product |
United States |
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